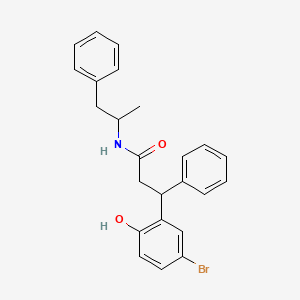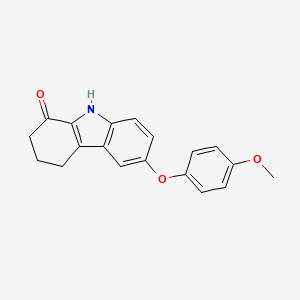![molecular formula C24H26N2O2S B11593004 (5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593004.png)
(5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the cyclohexyl and methoxyphenyl groups. Common reagents used in these reactions include cyclohexylamine, 4-methylphenylmethanol, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, used as a sugar substitute.
Uniqueness
(5Z)-3-CYCLOHEXYL-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, methoxyphenyl group, and sulfanylideneimidazolidinone core sets it apart from other compounds with similar applications.
Properties
Molecular Formula |
C24H26N2O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H26N2O2S/c1-17-7-9-19(10-8-17)16-28-21-13-11-18(12-14-21)15-22-23(27)26(24(29)25-22)20-5-3-2-4-6-20/h7-15,20H,2-6,16H2,1H3,(H,25,29)/b22-15- |
InChI Key |
QLZHJHVPEXBDFK-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11592925.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11592936.png)
![(4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11592944.png)
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11592945.png)
![ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592948.png)
![methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11592950.png)
![7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11592953.png)


![3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11592965.png)
![(3aS,4R,9bR)-6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11592970.png)
![13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11592977.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11592982.png)
